
Sodium 3,3',3''-phosphinetriyltribenzenesulfonate
Overview
Description
Sodium 3,3',3''-phosphinetriyltribenzenesulfonate (CAS 63995-70-0), commonly abbreviated as TPPTS, is a water-soluble trisodium salt of a sulfonated triphenylphosphine derivative. Its molecular formula is C₁₈H₁₄Na₃O₁₀PS₃, with an average molecular weight of 586.424 g/mol and a monoisotopic mass of 585.917979 g/mol . Structurally, it features three sulfonate (-SO₃⁻) groups attached to the meta positions of each phenyl ring in the triphenylphosphine core, conferring high hydrophilicity .
TPPTS is widely used as a ligand in aqueous-phase catalysis, particularly in reactions such as hydroformylation and Suzuki-Miyaura coupling, where its water solubility enables biphasic reaction systems . Commercial grades typically have a purity of 85% (technical grade), with hydrate forms (e.g., tetrahydrate) also available .
Preparation Methods
Preparation Methods of Sodium 3,3',3''-phosphinetriyltribenzenesulfonate
Sulfonation of Triphenylphosphine with Oleum
The classical and most common method for preparing this compound is the sulfonation of triphenylphosphine using oleum, a mixture of concentrated sulfuric acid (H2SO4) and sulfur trioxide (SO3). This process introduces sulfonic acid groups (-SO3H) onto the phenyl rings of triphenylphosphine, which are subsequently neutralized with sodium ions to form the trisodium salt.
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- Reagents: Triphenylphosphine and oleum (concentrated H2SO4 + SO3)
- Parameters: The ratio of triphenylphosphine to oleum, SO3 concentration (wt %), reaction time, temperature, and agitation speed are critical variables.
- Typical temperature: Controlled to avoid excessive oxidation or degradation.
- Time: Optimized to achieve full sulfonation without overreaction.
Optimization:
Studies have shown that controlling these parameters suppresses the formation of undesired by-products such as partially sulfonated phosphines and phosphine oxides. For example, lower SO3 concentrations and moderate temperatures reduce oxidation side reactions.Yield and Purity:
This method yields the trisulfonated product with high purity when parameters are optimized. The product is typically a white to off-white powder, slightly soluble in water and DMSO, and hygroscopic.
Use of Orthoboric Acid and Controlled SO3 Concentration
An advanced method involves the addition of orthoboric acid (B(OH)3) to the sulfonation mixture along with concentrated sulfuric acid and a carefully controlled SO3 concentration. This approach offers several advantages:
Mechanism: Orthoboric acid acts as a stabilizer, reducing oxidation of the phosphine to phosphine oxide and minimizing by-product formation.
Outcome: This method can selectively produce either the disulfonated ligand (TPPDS) or the trisulfonated ligand (TPPTS) with negligible oxidation and no detectable by-products.
Benefits: Cleaner reaction profile, higher selectivity, and improved reproducibility.
Neutralization and Isolation
After sulfonation, the reaction mixture is neutralized with sodium hydroxide or sodium carbonate to convert the sulfonic acid groups into their sodium salt form. The product is then isolated by crystallization or precipitation, typically from aqueous or mixed solvent systems.
Typical solvents: Water, sometimes with co-solvents like acetone or ethylene glycol to aid crystallization.
Drying: The isolated solid is dried under inert atmosphere or vacuum to prevent oxidation.
Additional Notes on Preparation
Avoidance of Oxidation: TPPTS is prone to slow oxidation to phosphine oxide, especially in solution. Therefore, oxygen-free solvents and inert atmosphere storage (N2 or Ar) are recommended during preparation and storage.
Physical Properties: The product has a melting point above 300°C and is stable as a solid under inert atmosphere at room temperature.
Summary Table of Preparation Parameters and Outcomes
Preparation Step | Conditions/Parameters | Notes/Outcomes |
---|---|---|
Sulfonation with oleum | Triphenylphosphine : oleum ratio controlled; SO3 wt% varied; temperature moderate (e.g., 50-80°C); time optimized (several hours) | High yield of trisulfonated product; by-product suppression critical |
Use of orthoboric acid additive | B(OH)3 added; controlled SO3 concentration; concentrated H2SO4 | Cleaner reaction; selective formation of TPPTS or TPPDS; negligible oxidation |
Neutralization | Sodium hydroxide or sodium carbonate in water | Conversion to trisodium salt; facilitates isolation |
Isolation and drying | Crystallization from water/acetone or ethylene glycol; drying under inert atmosphere | White to off-white powder; hygroscopic; stable solid |
Research Findings and Practical Applications
Catalyst Preparation: TPPTS prepared by these methods is used as a ligand in aqueous-phase catalysis, such as hydroformylation of olefins and Suzuki-Miyaura coupling reactions. Its water solubility and stability are critical for these applications.
Nanoparticle Stabilization: TPPTS acts as a capping agent for palladium nanoparticles, enhancing catalytic efficiency in aqueous media.
Storage Recommendations: To maintain purity and prevent oxidation, TPPTS should be stored in tightly sealed containers flushed with inert gas and kept away from moisture and oxygen.
Chemical Reactions Analysis
Sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonate derivatives.
Substitution: It can participate in substitution reactions where the sulfonate groups can be replaced by other functional groups.
Complexation: It forms complexes with transition metals such as rhodium, ruthenium, and palladium.
Common reagents used in these reactions include sulfur trioxide for sulfonation and various metal salts for complexation. The major products formed from these reactions are typically metal-phosphine complexes that are water-soluble and can be used in catalytic processes .
Scientific Research Applications
Synthesis of TPPTS
TPPTS is synthesized through the sulfonation of triphenylphosphine using oleum (a mixture of sulfur trioxide and sulfuric acid). The sulfonation occurs at the meta-position of each phenyl ring, yielding a highly soluble phosphine compound that can form complexes with various metals .
Applications in Catalysis
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Hydroformylation :
- TPPTS is widely used as a ligand in hydroformylation reactions, where it facilitates the conversion of alkenes into aldehydes using carbon monoxide and hydrogen. The TPPTS-rhodium complex is particularly effective in this process, allowing for the production of butyraldehyde on an industrial scale .
- Suzuki-Miyaura Coupling Reactions :
- Direct Arylation Polymerization :
- Catalytic Hydrocyanation :
Case Study 1: Hydroformylation of Propylene
In a study conducted by Kuntz et al., TPPTS was employed to create water-soluble rhodium complexes for the hydroformylation of propylene. This method allowed for easy separation and recycling of the catalyst from the reaction mixture, significantly enhancing process efficiency and sustainability .
Case Study 2: Palladium Nanoparticle Synthesis
Research demonstrated that palladium nanoparticles stabilized by TPPTS can be synthesized in glycerol under mild conditions. The resulting nanoparticles were effective catalysts for various coupling reactions, showcasing the potential for TPPTS in nanoparticle technology and catalysis .
Data Table: Summary of Applications
Mechanism of Action
The mechanism by which sodium 3,3’,3’'-phosphinetriyltribenzenesulfonate exerts its effects involves its ability to form stable complexes with transition metals. These complexes act as catalysts in various chemical reactions. The molecular targets are typically the substrates involved in the catalytic processes, and the pathways include the formation of metal-phosphine intermediates that facilitate the desired chemical transformations .
Comparison with Similar Compounds
Comparison with Structurally Similar Phosphine Ligands
The following table summarizes key differences between TPPTS and analogous phosphine-based ligands:
Hydrophilicity and Solubility
- TPPTS : The three sulfonate groups ensure exceptional water solubility (>100 mg/mL), making it ideal for biphasic (water/organic) catalytic systems .
- TPP : Insoluble in water, requiring organic solvents like toluene or THF. This limits its utility in green chemistry applications .
- TPPMS : Partial solubility in water due to a single sulfonate group, but it forms micelles at higher concentrations, complicating phase separation .
Catalytic Performance
Hydroformylation of Olefins
- TPPTS-Rh Systems : Achieved only 30% conversion in the hydroformylation of oleic acid after 56 hours, attributed to slow reaction kinetics at internal double bonds .
- TPP-Rh Systems : Higher conversion rates in organic solvents but require energy-intensive separation steps .
Suzuki-Miyaura Coupling
- TPPTS-Pd Complexes: Demonstrated high activity in water, with stable Pd nanoparticles synthesized in glycerol at 60°C .
- PTA-Pd Systems : Comparable activity but require lower temperatures to prevent ligand degradation .
Commercial Availability and Cost
- TPPTS : Priced at €20–€492/g depending on quantity and purity (85% technical grade), reflecting its specialized use .
- TPP : Significantly cheaper (€5–€50/g) due to simpler synthesis and widespread availability.
- PTA : Intermediate cost (€50–€200/g), driven by its complex bicyclic structure .
Advantages of TPPTS
- Environmental Compatibility : Enables catalysis in water, reducing VOC emissions .
- Recyclability : Retains activity over multiple cycles in biphasic systems due to strong aqueous-phase retention .
Limitations
- Low Turnover Frequency (TOF): In hydroformylation, TOF is 5–10× lower than TPP-based systems .
- Sensitivity to Oxide Impurities : Technical-grade TPPTS may contain <10% phosphine oxide, reducing catalytic efficiency .
Biological Activity
Sodium 3,3',3''-phosphinetriyltribenzenesulfonate, commonly referred to as TPPTS (Triphenylphosphine-3,3',3''-trisulfonic acid trisodium salt), is a water-soluble phosphine compound that has garnered attention for its diverse biological activities and applications in catalysis. This article explores the biological activity of TPPTS, focusing on its mechanisms of action, effects on cellular processes, and relevant research findings.
TPPTS is characterized by the formula P(C₆H₄SO₃Na)₃. It is synthesized through the sulfonation of triphenylphosphine using oleum as the sulfonating agent. The resulting product is a white solid that exhibits strong Lewis base properties, making it more effective than traditional phosphines like triphenylphosphine in various catalytic processes .
Catalytic Activity
TPPTS acts primarily as a catalyst in various biochemical reactions, particularly in hydroformylation and other organometallic catalysis. Its ability to form stable complexes with transition metals (e.g., rhodium) enhances its catalytic efficiency in aqueous environments. This property is crucial for industrial applications such as the production of butyraldehyde from propene .
Cellular Interactions
TPPTS influences cellular processes by interacting with cell signaling pathways and gene expression. It can alter cellular metabolism through its role in catalytic reactions, which may impact the synthesis of essential biomolecules. The compound's interaction with enzymes can lead to activation or inhibition depending on the specific biochemical context.
Cellular Metabolism
Research indicates that TPPTS affects metabolic pathways by facilitating reactions that produce or modify key biomolecules. For instance, it plays a role in the hydroformylation of propene, which is essential for synthesizing various metabolites involved in cellular functions .
Dosage-Dependent Effects
Studies have shown that the effects of TPPTS are dose-dependent. At lower concentrations, it participates effectively in catalytic reactions without significant adverse effects. However, higher doses can lead to toxicity or other negative outcomes, highlighting the importance of dosage in its biological activity .
Case Studies and Research Findings
- Hydroformylation Reactions : TPPTS has been extensively studied for its role in hydroformylation processes. For example, the Ruhrchemie/Rhône-Poulenc process utilizes TPPTS-based rhodium catalysts for efficient propene conversion to butyraldehyde .
- Enzyme Interaction Studies : Research has demonstrated that TPPTS can interact with various enzymes, influencing their activity and stability. This interaction can lead to changes in metabolic flux and overall cellular metabolism .
- Toxicological Assessments : Animal model studies have indicated that while TPPTS can enhance metabolic processes at lower doses, higher concentrations may induce cytotoxic effects. These findings underscore the need for careful dosage management when utilizing TPPTS in biological applications .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the standard characterization techniques for verifying the purity and structure of Sodium 3,3',3''-phosphinetriyltribenzenesulfonate in nanoparticle synthesis?
To confirm the identity and purity of this compound (CAS 63995-70-0), researchers should employ a combination of spectroscopic and microscopic methods. X-ray Photoelectron Spectroscopy (XPS) is critical for analyzing the electronic state of phosphorus and sulfur atoms, confirming ligand coordination to metal nanoparticles . Electron microscopy (TEM/SEM) provides insights into nanoparticle size and morphology stabilized by the compound . Additionally, elemental analysis and nuclear magnetic resonance (NMR) can validate molecular structure and purity (e.g., 85% commercial purity as noted in synthesis batches) .
Q. How does the solubility of this compound in polyols influence its application in catalytic systems?
The compound’s high solubility in glycerol and other polyols enables its use as a stabilizing ligand in biphasic catalytic systems. This property facilitates the synthesis of well-dispersed palladium nanoparticles (PdNPs) at 60°C, as demonstrated in cross-coupling and hydrogenation reactions . Researchers should prioritize solvent compatibility with reaction conditions; glycerol’s low vapor pressure allows in-situ characterization via XPS without solvent evaporation .
Q. What are the key identifiers and synonyms for this compound to ensure accurate compound selection in experiments?
The compound is interchangeably referred to as tris(3-sulfophenyl)phosphine trisodium salt or TPPTS (per IUPAC and ECHA listings). Key identifiers include CAS 63995-70-0, molecular formula C₁₈H₁₂Na₃O₉PS₃, and synonyms such as trisodium 3-[bis(3-sulfonatophenyl)phosphino]benzenesulfonate. Cross-referencing these identifiers with authoritative databases (e.g., ECHA, PubChem) ensures correct selection .
Advanced Research Questions
Q. How can researchers address low catalytic efficiency of this compound in hydroformylation reactions?
In hydroformylation of internal alkenes (e.g., oleic acid), low conversion rates (~30% over 56 hours) may arise from steric hindrance at the internal double bond or poor ligand-metal coordination. Methodological improvements include:
- Solvent Optimization : Transitioning from biphasic to monophasic systems where the catalyst is dissolved in the substrate (e.g., using Rh(acac)(CO)₂ in oleic acid) .
- Ligand Modifications : Introducing electron-donating groups to enhance metal-ligand interaction or testing mixed-ligand systems .
- Reaction Engineering : Employing continuous-flow reactors to improve mass transfer and reduce diffusion limitations .
Q. What experimental strategies resolve discrepancies in catalytic performance data involving this compound?
Contradictions in catalytic activity (e.g., varying PdNP efficiency in coupling reactions) require systematic analysis:
- Control Experiments : Isolate variables such as solvent purity, nanoparticle size (via TEM), and ligand-to-metal ratios .
- Kinetic Studies : Compare turnover frequencies (TOF) under identical conditions to identify rate-limiting steps.
- Spectroscopic Monitoring : Use in-situ XPS or IR to detect ligand decomposition or metal leaching during reactions .
Q. How can researchers design experiments to evaluate the stability of this compound under oxidative or high-temperature conditions?
Stability assessments should include:
- Thermogravimetric Analysis (TGA) : Quantify decomposition temperatures and residual mass.
- Cyclic Voltammetry : Probe redox stability in aqueous/organic media.
- Long-Term Catalytic Runs : Monitor catalyst performance over extended periods (e.g., 100+ hours) with periodic sampling for ICP-MS analysis to detect metal leaching .
Q. Methodological Notes
- Synthesis Optimization : For lab-scale preparation, ensure stoichiometric control of sulfonation and phosphine group coupling to avoid byproducts .
- Data Reproducibility : Document solvent batch sources (e.g., glycerol purity) and storage conditions, as moisture sensitivity may alter ligand coordination .
- Cross-Referencing : Use systematic review frameworks (e.g., Cochrane guidelines) to reconcile conflicting literature on catalytic applications .
Properties
IUPAC Name |
trisodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15O9PS3.3Na/c19-29(20,21)16-7-1-4-13(10-16)28(14-5-2-8-17(11-14)30(22,23)24)15-6-3-9-18(12-15)31(25,26)27;;;/h1-12H,(H,19,20,21)(H,22,23,24)(H,25,26,27);;;/q;3*+1/p-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYAJTCUQMQREFZ-UHFFFAOYSA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12Na3O9PS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60213972 | |
Record name | Tris(3-sulfophenyl)phosphine trisodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60213972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
568.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystals; [Alfa Aesar MSDS] | |
Record name | Trisodium 3,3',3"-phosphinetriyltris(benzene-1-sulphonate) | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/18438 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
63995-70-0 | |
Record name | TPPTS | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063995700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tris(3-sulfophenyl)phosphine trisodium salt | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60213972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Trisodium 3,3',3''-phosphinetriyltris(benzene-1-sulphonate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.058.706 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TPPTS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WUE9W42Q27 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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